Cas no 1707374-01-3 (4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrimidine)
4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrimidine
- Pyrimidine, 4-chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)-
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- Inchi: 1S/C13H15ClN4/c1-18-8-10(7-15-18)11-6-12(14)17-13(16-11)9-4-2-3-5-9/h6-9H,2-5H2,1H3
- InChI Key: MJKXBDFGCHIBFD-UHFFFAOYSA-N
- SMILES: C1(C2CCCC2)=NC(C2=CN(C)N=C2)=CC(Cl)=N1
4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508708-1g |
4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine |
1707374-01-3 | 97% | 1g |
$1022 | 2023-02-02 |
4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrimidine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrimidine
Introduction to 4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrimidine (CAS No. 1707374-01-3) and Its Applications in Modern Pharmaceutical Research
4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrimidine, identified by its CAS number 1707374-01-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrimidine class, a scaffold widely recognized for its role in the development of therapeutic agents. The presence of a chloro substituent at the 4-position and a cyclopentyl group at the 2-position, along with a 1-methyl-pyrazolyl moiety at the 6-position, contributes to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The structural features of 4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrimidine make it an attractive candidate for further derivatization and exploration in drug discovery. The pyrimidine core is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors, antiviral agents, and anticancer drugs. The chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions that are crucial for constructing more complex molecules. Additionally, the cyclopentyl ring introduces steric bulk, which can influence binding affinity and selectivity in biological targets.
In recent years, there has been a surge in research focused on developing novel small molecules that modulate protein-protein interactions and enzyme activity. Pyrimidine derivatives have been extensively studied for their ability to interact with biological macromolecules such as kinases and transcription factors. For instance, 4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrimidine has been explored as a potential inhibitor of various kinases due to its ability to mimic ATP binding pockets. This has led to its investigation in preclinical studies aimed at identifying compounds with therapeutic potential against cancers and inflammatory diseases.
The 1-methyl-pyrazolyl substituent at the 6-position of the pyrimidine ring adds another layer of complexity to this compound. Pyrazoles are known for their bioisosteric properties with piperazine and piperidone moieties, which are commonly found in biologically active molecules. The methyl group further enhances lipophilicity, potentially improving membrane permeability and oral bioavailability—key factors in drug design. This combination of structural elements makes 4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrimidine a promising candidate for further development into lead compounds.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules to biological targets with high accuracy. Molecular docking studies have been performed using 4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrimidine as a virtual scaffold to identify potential drug candidates. These studies have suggested that this compound may interact with ATP-binding sites of kinases such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). JAK inhibitors, for example, have shown promise in treating autoimmune disorders and certain types of cancer by modulating inflammatory signaling pathways.
The cyclopentyl group at the 2-position also plays a critical role in determining the pharmacokinetic properties of 4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrimidine. Cycloalkyl groups are known to enhance metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation. This feature is particularly important for drugs that require prolonged half-lives to achieve therapeutic efficacy. Additionally, the steric hindrance provided by the cyclopentyl ring can improve binding selectivity by excluding non-target proteins with smaller binding pockets.
In vitro studies have begun to elucidate the biological activity of 4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-ylyl)-pyrimidine by assessing its effects on various cellular pathways. Preliminary data suggest that this compound exhibits inhibitory activity against certain kinases, with IC50 values ranging from low micromolar to submicromolar concentrations. These findings align with the growing interest in kinase inhibition as a therapeutic strategy for cancer and inflammatory diseases. Furthermore, the compound has shown no significant toxicity in acute toxicity assays, indicating its potential as a safe candidate for further development.
The synthesis of 4-Chloro-2-cyclopentyl-6-(1-methyl-H-pyrazol-ylyl)-pyrimidine involves multi-step organic transformations that highlight its synthetic accessibility while maintaining structural complexity. Key synthetic steps include condensation reactions between halogenated pyrimidines and cyclopentanones, followed by nucleophilic substitution with methylpyrazole derivatives. These reactions leverage classical organic chemistry principles but require precise control over reaction conditions to ensure high yields and purity.
The versatility of 4-Chloro--cyclopentyle--6-(l--methyl-lH--pyrazol--l -- yl)--pyrimidine extends beyond kinase inhibition; it serves as a versatile building block for generating libraries of analogs through structure-based drug design (SBDD). By systematically modifying substituents on different positions of the pyrimidine core or introducing additional functional groups like amides or ethers, researchers can explore new chemical space while retaining key pharmacophoric elements responsible for biological activity.
The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying hits from large compound libraries like those derived from CAS No 17073740 l -- l . This approach allows researchers to rapidly test thousands upon thousands compounds against biological targets without manual synthesis or purification efforts—saving both time resources required traditional methods while enabling exploration much larger chemical diversity than ever before possible
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